REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:18])=[C:15]([OH:17])[CH:16]=1>ClCCCl.CO.C1COCC1.[Li+].[OH-]>[OH:17][C:15]1[C:14]([CH3:18])=[CH:13][C:12]([C:1](=[O:3])[CH3:2])=[C:11]([O:10][CH3:9])[CH:16]=1 |f:1.2.3.4,9.10|
|
Name
|
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C1)O)C
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured after 4 h onto ice water
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The combined extracts were washed with ice water/0.5 M NaOH solution 1/1 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil which
|
Type
|
CUSTOM
|
Details
|
the solvent was partially removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ice water/1 M HCl solution 1/1 was added
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
WAIT
|
Details
|
left a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was crystallized from dichloromethane/methanol/heptane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C=C1C)C(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.45 mmol | |
AMOUNT: MASS | 441 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |